Methyl 2-amino-6-methoxyhexanoate
Description
Methyl 2-amino-6-methoxyhexanoate is a methyl ester derivative of a substituted hexanoic acid, featuring an amino group at the C2 position and a methoxy group at the C6 position. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, polymer chemistry, and biochemical research due to their reactive functional groups .
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-amino-6-methoxyhexanoate |
InChI |
InChI=1S/C8H17NO3/c1-11-6-4-3-5-7(9)8(10)12-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
DKQSAQYRYRVTIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-methoxyhexanoate typically involves the esterification of 2-amino-6-methoxyhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-6-methoxyhexanoic acid+methanolacid catalystmethyl 2-amino-6-methoxyhexanoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and microfluidic reactors can improve reaction rates and selectivity. These methods allow for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methoxyhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-6-methoxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-6-methoxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-methoxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below summarizes key structural and molecular differences between Methyl 2-amino-6-methoxyhexanoate and similar compounds:
*Theoretical values based on structural analogs.
Key Observations:
- Functional Group Position: The placement of amino and methoxy groups distinguishes this compound from analogs like Methyl 6-aminohexanoate, where the amino group is at C6. Positional isomerism significantly affects reactivity and intermolecular interactions .
- Molecular Weight: Bulky substituents (e.g., acetoxy in Methyl 6-acetoxyhexanoate) increase molecular weight, impacting solubility and volatility .
- Stereochemistry: Chiral centers, as seen in Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate, are critical for biological activity in drug intermediates .
Physicochemical Properties
While explicit data for this compound is unavailable, trends from analogs suggest:
- Solubility: Polar groups (-NH₂, -OCH₃) enhance water solubility compared to non-polar esters (e.g., terpene-derived methyl esters in ). However, longer alkyl chains may reduce solubility .
- Volatility: Methoxy groups increase volatility relative to acetoxy or amino-substituted esters, as seen in gas chromatography studies of methyl esters (, Figure 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
